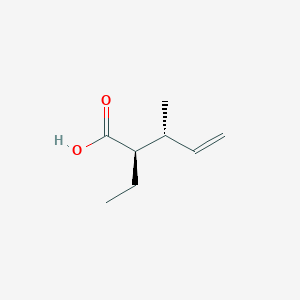
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a double bond and two chiral centers, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid typically involves several steps, starting from simpler organic molecules. One common method is the asymmetric synthesis, which ensures the formation of the desired enantiomer. This can be achieved through catalytic hydrogenation or enzymatic resolution. The reaction conditions often include the use of chiral catalysts or enzymes, specific temperatures, and solvents to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or a diol.
Reduction: The double bond can be reduced to form a saturated acid.
Substitution: The hydrogen atoms on the carbon adjacent to the double bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated acids.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-ethyl-3-methylpent-4-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The presence of chiral centers allows it to interact selectively with other chiral molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2R,3S)-2-ethyl-3-methylpent-4-enoic acid
- (2S,3R)-2-ethyl-3-methylpent-4-enoic acid
Uniqueness
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, interaction with biological molecules, and overall functionality in various applications.
Propriétés
Numéro CAS |
155683-32-2 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(2R,3R)-2-ethyl-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(3)7(5-2)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1 |
Clé InChI |
WQZNJGLYSIRLEF-RNFRBKRXSA-N |
SMILES isomérique |
CC[C@H]([C@H](C)C=C)C(=O)O |
SMILES canonique |
CCC(C(C)C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


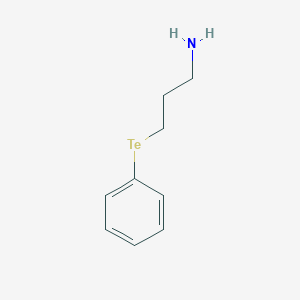

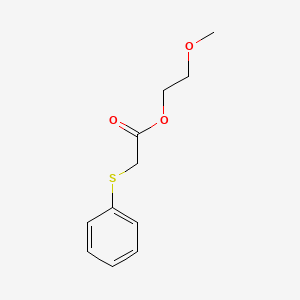

![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
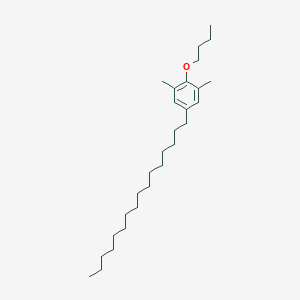
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
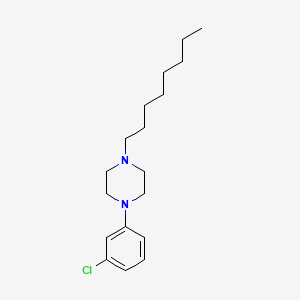
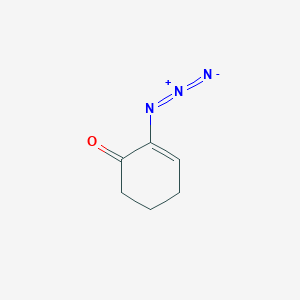
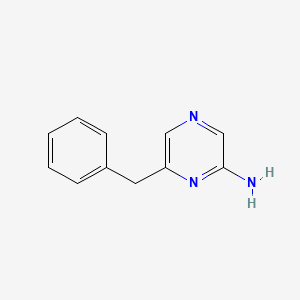
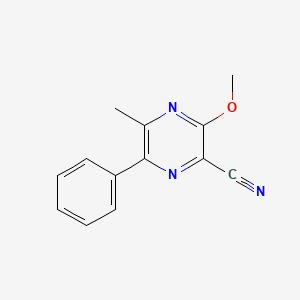
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
